
1,4-Difluoro-2-(methoxymethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Difluoro-2-(methoxymethyl)benzene is an organic compound with the molecular formula C8H8F2O It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms at the 1 and 4 positions, and a methoxymethyl group is attached at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Difluoro-2-(methoxymethyl)benzene can be synthesized through several methods. One common approach involves the reaction of 1,4-difluorobenzene with formaldehyde and methanol in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the catalyst facilitating the formation of the methoxymethyl group at the 2 position of the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar starting materials and catalysts. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
1,4-Difluoro-2-(methoxymethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives.
Oxidation Reactions: Products include aldehydes, ketones, and carboxylic acids.
Reduction Reactions: Products include alcohols and other reduced derivatives.
Scientific Research Applications
1,4-Difluoro-2-(methoxymethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,4-difluoro-2-(methoxymethyl)benzene depends on its specific application. In chemical reactions, the fluorine atoms and methoxymethyl group influence the reactivity and selectivity of the compound. The molecular targets and pathways involved vary based on the context of its use, such as in biological systems or industrial processes.
Comparison with Similar Compounds
Similar Compounds
1,4-Difluorobenzene: Lacks the methoxymethyl group, making it less reactive in certain substitution reactions.
2,4-Difluorobenzyl Alcohol: Contains a hydroxymethyl group instead of a methoxymethyl group, leading to different reactivity and applications.
1,2-Difluoro-4-(methylsulfonyl)benzene:
Uniqueness
1,4-Difluoro-2-(methoxymethyl)benzene is unique due to the presence of both fluorine atoms and a methoxymethyl group, which confer distinct chemical properties. These features make it a valuable compound for specific synthetic applications and research studies.
Properties
Molecular Formula |
C8H8F2O |
|---|---|
Molecular Weight |
158.14 g/mol |
IUPAC Name |
1,4-difluoro-2-(methoxymethyl)benzene |
InChI |
InChI=1S/C8H8F2O/c1-11-5-6-4-7(9)2-3-8(6)10/h2-4H,5H2,1H3 |
InChI Key |
WCEIRVIIZCIQTP-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=C(C=CC(=C1)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3R,4S,8aR)-2-benzoyloxy-3-hydroxy-3,4,8,8a-tetramethyl-4-[2-(5-oxo-2H-furan-3-yl)ethenyl]-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] pyridine-3-carboxylate](/img/structure/B14022400.png)
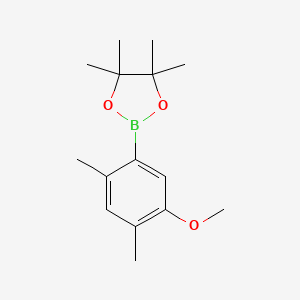
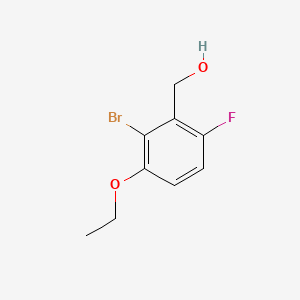
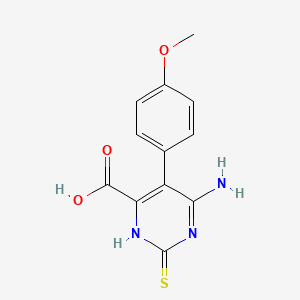

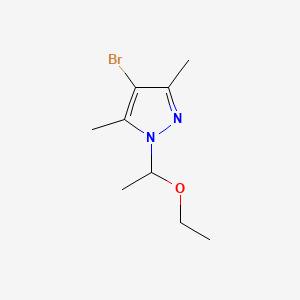
![N-(2-(bis(2-((S)-2-cyanopyrrolidin-1-yl)-2-oxoethyl)amino)-2-methylpropyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14022431.png)
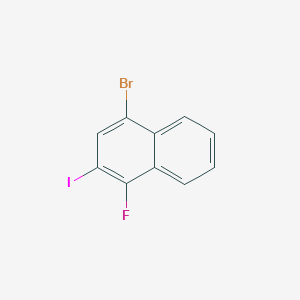
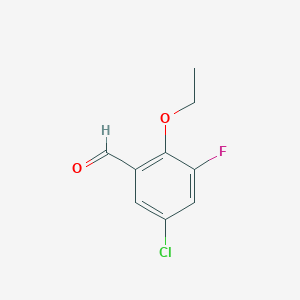
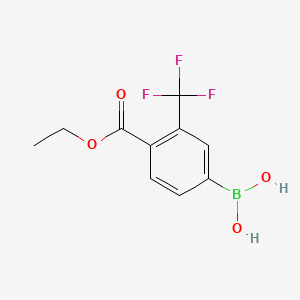
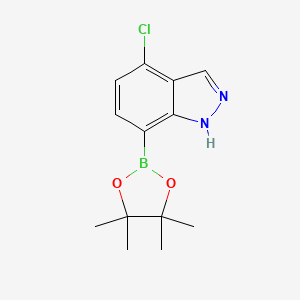

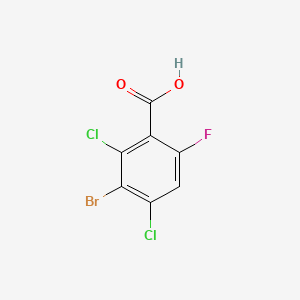
![n,n-Bis[2-(diethylamino)ethyl]acetamide](/img/structure/B14022463.png)
